Reactive Blue 74

Description

Historical Trajectories and Evolutionary Significance of Reactive Dyes in Industrial Chemistry

The history of reactive dyes is intertwined with the broader history of synthetic dyes, which began with Perkin's discovery in 1856. scribd.com Before the advent of reactive dyes, achieving good wet fastness on cellulosic fibers was a considerable challenge. sustainability-directory.com Early dyeing methods for cellulose (B213188) often required mordants or resulted in colors that faded easily upon washing. The introduction of direct dyes in the late 19th century provided some affinity for cotton, but their wash fastness remained limited. textiletoday.com.bd

The pivotal moment in the evolution of reactive dyes occurred in the mid-20th century with the realization that a dye molecule could be chemically bonded to the fiber. tiankunchemical.comsustainability-directory.com The work at ICI in 1954, leading to the discovery that dichlorotriazine dyes could form covalent bonds with cellulose under alkaline conditions, was groundbreaking. tiankunchemical.com This led to the commercial launch of the Procion dyes in 1956, initiating the era of reactive dyes. tiankunchemical.comscribd.comresearchgate.nettextiletoday.com.bd Following ICI's success, other companies like Ciba and Hoechst introduced their own reactive dye ranges, Cibacron and Remazol, respectively, further diversifying the market and the chemical structures of available reactive dyes. tiankunchemical.com

The evolution continued with the development of dyes containing different reactive groups, each offering distinct advantages in terms of reactivity, application conditions, and fastness properties. tiankunchemical.com The introduction of bifunctional reactive dyes in the 1970s, containing two reactive groups per molecule, represented another significant development, leading to higher fixation rates. textiletoday.com.bd The ongoing research in reactive dye chemistry focuses on developing novel reactive systems and chromophores to improve performance, expand the color spectrum, and enhance the sustainability of dyeing processes. cerradopub.com.brcore.ac.uk

The Anthraquinone (B42736) Reactive Dye Class: Structural Archetypes and Covalent Reactivity Principles

Reactive dyes are broadly classified based on their chromophoric system and the type of reactive group they contain. researchgate.net The chromophore is the part of the molecule responsible for absorbing light and imparting color, while the reactive group enables the formation of a covalent bond with the fiber. sustainability-directory.comcerradopub.com.brblogspot.comslideshare.net Anthraquinone dyes constitute a significant class of chromophores known for their brightness and excellent light fastness. frontiersin.org The anthraquinone structure is based on a 9,10-dioxoanthracene core. nih.gov

Anthraquinone reactive dyes combine the light-fast properties of the anthraquinone chromophore with a reactive group capable of forming a covalent bond with functional groups present in fibers, such as the hydroxyl groups in cellulose or amino groups in wool and polyamide. sustainability-directory.comblogspot.comtextilelearner.net The covalent bond formation typically occurs under alkaline conditions, facilitating a nucleophilic substitution or addition reaction between the reactive group on the dye and the nucleophilic sites on the fiber. sustainability-directory.comblogspot.com

The general structure of a reactive dye can be represented as D-B-X, where D is the chromophore (e.g., anthraquinone), B is a bridging group, and X is the reactive group. researchgate.netslideshare.net Common reactive groups include halotriazines (like trichlorotriazine (B8581814) or dichlorotriazine), vinyl sulfone, and halopyrimidines. tiankunchemical.comtextiletoday.com.bdresearchgate.netcolourinn.in The specific reactive group dictates the reactivity of the dye and the conditions required for fixation. For instance, dyes with highly reactive groups may fix at lower temperatures ("cold brand"), while those with less reactive groups require higher temperatures ("hot brand"). colourinn.in

The covalent bond formed is typically an ether or ester linkage with cellulose, or an amide linkage with protein fibers. sustainability-directory.comblogspot.com This strong chemical bond is responsible for the high wet fastness properties characteristic of reactive dyes. sustainability-directory.comscribd.comcerradopub.com.brblogspot.comslideshare.nettextilelearner.netcolourinn.in However, a competing hydrolysis reaction can occur where the reactive group reacts with water instead of the fiber, leading to unfixed dye that must be washed off. sustainability-directory.comresearchgate.netblogspot.com Research continues to explore ways to improve dye-fiber fixation efficiency and minimize hydrolysis. researchgate.netcerradopub.com.brcore.ac.uk

Positioning Reactive Blue 74 within Contemporary Chemical Research Landscapes

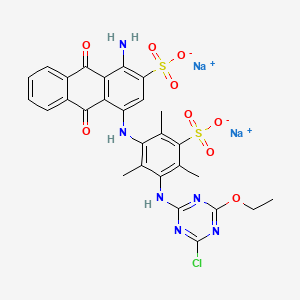

This compound is an example of an anthraquinone reactive dye. Its chemical structure includes an anthraquinone chromophore and a trichlorotriazine reactive group. worlddyevariety.comchemicalbook.com The PubChem CID for this compound is 92043235. nih.gov Its molecular formula is C₂₈H₂₃ClN₆Na₂O₉S₂, and its molecular weight is 733.08. worlddyevariety.comchemsrc.com

While specific detailed research findings focusing solely on the fundamental chemical properties or synthesis of this compound in isolation from its application are not extensively highlighted in the provided search results, its positioning within contemporary chemical research landscapes can be inferred from the broader context of reactive dye research.

Research in reactive dye chemistry continues to evolve, focusing on areas such as the design and synthesis of novel reactive systems, the development of multifunctional dyes, and the modification of fibers to enhance dye fixation. textiletoday.com.bdresearchgate.netcerradopub.com.brcore.ac.uk Anthraquinone dyes, including structures related to this compound, remain relevant chromophores in the design of new reactive dyes due to their desirable color properties and light fastness. researchgate.netfrontiersin.orgmdpi.com

Studies on the synthesis of new reactive dyes often involve modifying existing chromophores or reactive groups to achieve improved performance characteristics, such as higher fixation rates, better alkali resistance, or enhanced stability. cerradopub.com.brcore.ac.ukgoogle.com For instance, research has explored the synthesis of azo-anthraquinone hybrid dyes for potential applications. researchgate.netmdpi.com The trichlorotriazine reactive group present in this compound is a well-established and widely used reactive system, and research may involve comparing its performance to newer reactive groups or incorporating it into more complex molecular architectures, such as bifunctional or polyfunctional dyes. textiletoday.com.bdresearchgate.netasianpubs.org

Furthermore, research related to the interaction of reactive dyes with various substrates and the mechanisms of covalent bond formation contributes to a deeper understanding of how dyes like this compound behave at the molecular level. sustainability-directory.comblogspot.comnih.gov Studies investigating the factors influencing dye fixation efficiency, hydrolysis, and the stability of the dye-fiber bond are relevant to optimizing the use of dyes like this compound. sustainability-directory.comresearchgate.netblogspot.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;1-amino-4-[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN6O9S2.2Na/c1-5-44-28-34-26(29)33-27(35-28)32-22-11(2)21(12(3)25(13(22)4)46(41,42)43)31-16-10-17(45(38,39)40)20(30)19-18(16)23(36)14-8-6-7-9-15(14)24(19)37;;/h6-10,31H,5,30H2,1-4H3,(H,38,39,40)(H,41,42,43)(H,32,33,34,35);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROUGDTTZOUGDD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC2=C(C(=C(C(=C2C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClN6Na2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12677-16-6 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(4-chloro-6-ethoxy-1,3,5-triazin-2-yl)amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Architecture and Fundamental Reactivity of Reactive Blue 74

Characterization of Reactive Groups and Mechanistic Basis of Covalent Bond Formation

Reactive Blue 74 is classified as a reactive dye due to the presence of a reactive group capable of forming a covalent bond with functional groups present in textile fibers, primarily the hydroxyl groups in cellulose (B213188). textileexplainer.comslideshare.netslideshare.net The manufacturing methods for this compound involve the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid with 2,4,6-trichloro-1,3,5-triazine, followed by ethoxylation. worlddyevariety.commade-in-china.com This synthetic route indicates the presence of a triazine-based reactive group. Specifically, this compound features a chlorotriazine reactive group.

The mechanism of covalent bond formation between reactive dyes containing a chlorotriazine group and cellulose fibers typically involves a nucleophilic substitution reaction. textileexplainer.comnih.gov In an alkaline dyeing bath, the hydroxyl groups of the cellulose fiber are converted into more nucleophilic cellulosate ions (Cell-O⁻). textileexplainer.com These cellulosate ions then attack the carbon atom in the triazine ring that is bonded to the chlorine atom. nih.gov The chlorine atom acts as a leaving group, resulting in the formation of a stable covalent ether linkage between the dye molecule and the cellulose fiber. textileexplainer.comnih.gov

The reaction can be represented generally as:

Dye-Triazine-Cl + Cell-OH + OH⁻ → Dye-Triazine-O-Cell + Cl⁻ + H₂O

In this reaction, the hydroxide (B78521) ions (OH⁻) from the alkali facilitate the formation of the nucleophilic cellulosate ions. textileexplainer.com However, hydroxide ions can also react with the reactive group of the dye, leading to hydrolysis and the formation of a hydrolyzed dye that is unable to form a covalent bond with the fiber. textileexplainer.comslideshare.net This hydrolysis is a competing side reaction that reduces the dye fixation yield. Controlling the dyeing conditions, such as pH, temperature, and electrolyte concentration, is crucial to favor the desired reaction with the fiber over hydrolysis. textileexplainer.comslideshare.net

Structure-Reactivity Relationships within Anthraquinone-Derived Reactive Blue Dyes

The reactivity of anthraquinone-derived reactive blue dyes, including this compound, is significantly influenced by their molecular structure, particularly the nature and position of the reactive group and the substituents on the anthraquinone (B42736) core. The anthraquinone chromophore itself is relatively stable. frontiersin.orgscielo.br The reactivity primarily stems from the electrophilic nature of the carbon atom in the reactive group that undergoes nucleophilic attack by the fiber's hydroxyl groups.

For triazine-based reactive dyes like this compound, the reactivity of the chlorine atom on the triazine ring is influenced by the other substituents on the ring. Electron-withdrawing groups on the triazine ring increase the partial positive charge on the carbon atoms, making them more susceptible to nucleophilic attack and thus increasing the dye's reactivity. The presence of amino groups linking the triazine to the chromophore and other substituents on the triazine ring can modulate this reactivity.

Structure-reactivity relationships in reactive dyes also extend to factors affecting dye substantivity and diffusion into the fiber. wordpress.com The size and shape of the dye molecule, as well as the presence of solubilizing groups like sulfonic acid groups, influence its solubility in the dyebath and its ability to penetrate the fiber structure. worlddyevariety.comchembk.comtextileexplainer.comwordpress.com this compound, with its sulfonic acid groups, exhibits good water solubility. chembk.commade-in-china.com The substantivity, or affinity of the dye for the fiber before covalent bonding occurs, is influenced by intermolecular forces such as van der Waals forces, hydrogen bonding, and ionic interactions between the dye molecule and the fiber. wordpress.com

Here is a summary of solubility data for this compound:

| Temperature (°C) | Solubility (g/L) |

| 20 | 100 |

| 50 | 140 |

This data illustrates the increase in solubility with temperature, a typical characteristic for many dyes.

The reactivity of anthraquinone dyes can also be studied through electrochemical methods, which can provide insights into the reduction behavior of the anthraquinone group and the reactive group under different conditions. scielo.br Studies on related anthraquinone reactive dyes, such as Reactive Blue 4, have shown that the reduction of the anthraquinone group can occur in different steps depending on the pH, while the reduction of the reactive group may occur at lower pH values. scielo.br These studies contribute to understanding the chemical behavior of this class of dyes beyond their reaction with fibers.

Synthetic Pathways and Derivatization Methodologies for Reactive Blue 74 and Its Analogues

Primary Condensation Reactions and Intermediate Synthesis

The synthesis of Reactive Blue 74 begins with the preparation of the anthraquinone (B42736) chromophore. A key intermediate in this process is bromamine (B89241) acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). This intermediate undergoes a nucleophilic substitution reaction. One described method involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid. worlddyevariety.commade-in-china.com This reaction forms a crucial intermediate containing the anthraquinone structure linked to a substituted benzene (B151609) ring with amino and sulfonic acid groups.

Another approach to chromophore preparation involves the reaction of bromamine acid with M acid (1-amino-8-naphthol-3,6-disulfonic acid) in the presence of sodium bicarbonate and cuprous chloride. This reaction is typically carried out at temperatures between 80–90°C for 4–5 hours, with pH maintained at 7.0–7.5 using hydrochloric acid to stabilize intermediates. Purification steps, such as sequential filtration with diatomite and activated carbon, are employed to remove unreacted starting materials and byproducts.

Introduction of Reactive Triazine Moiety via Secondary Condensation

The reactive group in this compound is derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). worlddyevariety.commade-in-china.comasianpubs.org The introduction of this reactive moiety occurs through a secondary condensation reaction. Cyanuric chloride is highly reactive and undergoes stepwise nucleophilic substitution of its chlorine atoms.

In the synthesis of this compound, the intermediate formed in the primary condensation step reacts with cyanuric chloride. This reaction typically involves the substitution of one chlorine atom on the cyanuric chloride ring by an amino group from the intermediate. worlddyevariety.commade-in-china.comchembk.com This step is critical for attaching the reactive site that will enable covalent bonding with textile fibers. Reaction conditions for this condensation often involve controlling the pH, for instance, at 6.0–6.5 using sodium bicarbonate, and maintaining a specific temperature for a set duration to ensure complete consumption of cyanuric chloride.

Ternary Condensation and Final Compound Formation

The final structure of this compound is formed through a ternary condensation step. chembk.com Following the secondary condensation where one chlorine of the triazine is substituted, a subsequent reaction introduces another substituent onto the triazine ring. In the case of this compound, this involves the reaction with ethanol, leading to the substitution of a second chlorine atom with an ethoxy group. worlddyevariety.commade-in-china.comlookchem.com

One manufacturing method explicitly mentions the condensation of the product from the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid with 2,4,6-Trichloro-1,3,5-triazine, followed by ethoxylation. worlddyevariety.commade-in-china.com Another description details the condensation of bromamic acid and 2,4,6-trimethyl-3,5-diaminobenzenesulfonic acid, followed by condensation with cyanuric chloride and ethanol, and then a third condensation step between the two condensation products. chembk.com This sequential functionalization of the triazine ring, combined with the attachment to the chromophore and the substituted benzene ring, results in the final this compound molecule.

Process Optimization Strategies for Enhanced Yield and Selectivity in this compound Synthesis

Process optimization often involves carefully controlling reaction parameters such as temperature, pH, reaction time, and reactant concentrations. For instance, maintaining specific pH ranges during condensation steps is vital for directing the reaction towards the desired product and minimizing side reactions. Temperature control influences reaction rates and selectivity. The order and rate of addition of reactants can also impact the yield and purity of the final product.

Research into reactive dye synthesis also explores novel methodologies and catalysts to enhance reaction efficiency and reduce energy consumption. chim.itresearchgate.net For example, microwave-assisted synthesis has been investigated for triazine-based compounds, demonstrating potential for shorter reaction times and improved yields under solvent-free conditions. chim.it

Rational Design and Synthesis of Novel this compound Derivatives for Modified Chemical Reactivity

Rational design and synthesis of reactive dye derivatives aim to modify properties such as color shade, fastness properties, solubility, and reactivity with fibers. whiterose.ac.uk this compound, with its triazine reactive group and anthraquinone chromophore, serves as a basis for designing such derivatives.

Modification can involve altering the substituents on the triazine ring or modifying the chromophore structure. For example, varying the groups attached to the triazine ring can influence the reactivity of the dye towards different fibers or under different dyeing conditions. researchgate.net The presence of a chlorotriazine group in this compound provides a site for further nucleophilic substitution reactions with various amino- or hydroxyl-containing compounds, allowing for the creation of derivatives with tailored properties. core.ac.uk

Research into novel reactive dyes often involves synthesizing compounds with different reactive systems or multiple reactive groups to improve fixation rates and dyeing efficiency. researchgate.net While specific detailed examples of novel derivatives directly based on the this compound structure were not prominently found in the search results, the general principles of reactive dye design apply.

Studies on other reactive dyes with triazine groups, such as Reactive Blue 4, illustrate how modifications to the molecule can impact dyeing performance. asianpubs.orgscience.gov The rational design process involves understanding the relationship between chemical structure and dye properties, allowing for targeted synthesis of derivatives with desired characteristics. whiterose.ac.uk

Mechanistic Investigations of Reactive Blue 74 Interactions with Substrates

Adsorption Mechanisms of Reactive Blue 74 onto Cellulosic Fibers: A Multi-Modal Perspective

The adsorption of reactive dyes onto cellulosic fibers, prior to covalent fixation, is a critical initial step in the dyeing process. This adsorption is generally considered to occur through mechanisms analogous to those of direct dyes, which have a natural affinity for cellulose (B213188). whiterose.ac.uk Several types of interactions contribute to the initial association of this compound with cellulosic fibers.

Role of Electrostatic Interactions and Electrolyte Effects

Reactive dyes, including this compound, are typically anionic molecules, often containing sulfonate groups which provide water solubility. whiterose.ac.ukmdpi.comnih.gov Cellulosic fibers, such as cotton, develop a negative charge in aqueous dyeing baths, particularly under alkaline conditions due to the ionization of hydroxyl groups. researchgate.netaustinpublishinggroup.commdpi.com This results in electrostatic repulsion between the anionic dye molecules and the negatively charged fiber surface. researchgate.netaustinpublishinggroup.com

To overcome this repulsion and facilitate dye exhaustion onto the fiber, significant amounts of inorganic electrolytes, such as sodium chloride or sodium sulfate (B86663), are added to the dyebath. researchgate.netaustinpublishinggroup.comsdc.org.ukmdpi.com The electrolyte (salt) helps to neutralize the negative charges on both the fiber and the dye molecules, reducing the electrostatic repulsion and allowing the dye to approach the fiber surface more closely. researchgate.netaustinpublishinggroup.com This screening effect of the electrolyte promotes the diffusion and uptake of the anionic dye into the fiber structure. researchgate.netmdpi.com The amount of salt used can vary depending on the depth of color and the specific dye composition, sometimes ranging from 30 g/L to 150 g/L. austinpublishinggroup.com

The mechanism by which electrolytes promote reactive dye uptake before fixation is considered analogous to their effect on direct dye uptake. whiterose.ac.uk Increased electrolyte concentration can also influence dye aggregation and reduce the solubility of anionic reactive dyes in the dyebath, further affecting the distribution of the dye between the dyebath and the substrate. whiterose.ac.uk

Covalent Bond Formation Kinetics and Thermodynamics between this compound and Hydroxyl-Bearing Substrates

The defining characteristic of reactive dyes is their ability to form a covalent bond with the substrate. slideshare.netaustinpublishinggroup.comresearchgate.net For cellulosic fibers, which are rich in hydroxyl groups, this reaction primarily occurs between the reactive group of the dye and the hydroxyl groups of the anhydroglucose (B10753087) units in the cellulose polymer. slideshare.netmdpi.comresearchgate.netncsu.edu This covalent bond formation is typically carried out under alkaline conditions. slideshare.netaustinpublishinggroup.comwhiterose.ac.ukncsu.edu The alkali (such as NaOH or Na₂CO₃) deprotonates the cellulosic hydroxyl groups (-OH) to form more strongly nucleophilic cellulosate anions (Cell-O⁻). whiterose.ac.ukmdpi.comncsu.edu

This compound, like other reactive dyes, contains a reactive system designed to undergo a nucleophilic reaction with these activated hydroxyl groups. researchgate.netnih.gov The two most common types of covalent reactions exploited in commercial reactive dyes are nucleophilic addition to an alkene (vinyl sulfone type) and aromatic nucleophilic substitution (halotriazine type). whiterose.ac.uk this compound is an anthraquinone (B42736) dye with a reactive group derived from the condensation with 2,4,6-Trichloro-1,3,5-triazine, followed by ethoxylation, indicating it likely reacts via aromatic nucleophilic substitution involving a triazine moiety. worlddyevariety.comchemicalbook.com

The kinetics of this covalent bond formation are influenced by factors such as temperature, pH, electrolyte concentration, and the specific reactivity of the dye's reactive group. sdc.org.ukumt.edu.pkcottoninc.com The reaction rate increases with increasing temperature and pH (in the alkaline range). sdc.org.ukcottoninc.com However, alkaline conditions also promote the competing hydrolysis reaction of the reactive dye, where the dye reacts with water instead of the fiber. researchgate.netwhiterose.ac.uk This hydrolysis reduces the amount of dye available for fixation to the fiber and contributes to color in the wastewater. researchgate.netaustinpublishinggroup.comwhiterose.ac.ukresearchgate.net

Influence of Substrate Modification on this compound Chemical Fixation

Modification of cellulosic substrates can significantly influence the chemical fixation of reactive dyes like this compound. One common approach is cationization, which introduces positive charges onto the cellulose fiber. austinpublishinggroup.commdpi.comresearchgate.net This modification enhances the electrostatic attraction between the negatively charged reactive dye molecules and the fiber, leading to increased dye exhaustion even in the absence of large amounts of electrolyte. austinpublishinggroup.commdpi.com Cationization can improve dye uptake and potentially lead to better utilization of the dye. austinpublishinggroup.com

Furthermore, modifications that alter the accessibility or reactivity of the hydroxyl groups in cellulose can also affect covalent bond formation. For instance, treatments that swell the fiber structure can improve the diffusion of dye molecules into the less ordered (amorphous) regions of the cellulose, where many of the reactive hydroxyl groups are located. tandfonline.com While the primary reaction is with hydroxyl groups, modifications introducing other nucleophilic sites could also potentially react with the dye's reactive group, altering the fixation mechanism or efficiency. Research into modifying cellulose to improve dye fixation efficiency, including through cationization or the use of multifunctional reactive dyes, is ongoing to address issues like dye hydrolysis and environmental concerns related to unfixed dye in effluent. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of Reactive Blue 74 and Its Transformational Products

Chromatographic Separations for Reactive Blue 74 Analysis

Chromatographic techniques are essential for separating complex mixtures containing this compound and its degradation products, allowing for their individual detection and analysis. chem960.commdpi.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Spectroscopic Detection (UV-Vis, FTIR)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of reactive dyes and their transformation products. mdpi.comnih.gov When coupled with spectroscopic detectors like UV-Visible (UV-Vis) spectrophotometry, HPLC allows for the detection and quantification of the separated components based on their specific light absorption properties. mdpi.comnih.gov UV-Vis detection is particularly useful for monitoring the concentration of the parent dye, such as Reactive Blue 4 (a related anthraquinone (B42736) dye), by tracking the absorbance decrease at its maximum wavelength during degradation processes. nih.gov HPLC analysis of a control dye solution typically shows a major peak corresponding to the parent dye. nih.gov As degradation occurs, this peak may decrease, and new peaks corresponding to transformation products may appear.

While FTIR spectroscopy is a powerful tool for identifying structural changes in molecules, it is typically used as a standalone technique or coupled with techniques like Gas Chromatography (GC) rather than being directly coupled online with standard HPLC for routine analysis of reactive dyes in solution. FTIR analysis of dried samples or residues obtained after treatment can provide information about changes in functional groups of the dye structure nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of LC with the identification capabilities of mass spectrometry. This technique is invaluable for the identification and structural elucidation of transformation products (metabolites) of reactive dyes, including anthraquinone-based ones. chem960.com LC-MS, particularly LC-ESI-MS/MS, has been successfully applied to analyze the degradation products of reactive blue anthraquinone dyes. chem960.com Studies have identified common cleavage products such as 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS) using LC-ESI-MS/MS, based on their retention times, ion masses, and fragmentation patterns. chem960.com The analysis of these cleavage products can serve as a valuable tool for indirectly detecting the presence of the parent reactive dyes. chem960.com

Specific research findings using LC-ESI-MS/MS on the cleavage products of anthraquinone dyes have provided detailed information on their detection. For example, a compound with m/z 319 was detected at a retention time of 35 min, and a compound with m/z 302 was detected at a retention time of 37 min, both exhibiting a neutral loss of Δm/z 64 in MS² measurements, allowing their identification as DAHS and AAS, respectively. chem960.com

Spectroscopic Methodologies for Monitoring this compound Transformation Pathways

Spectroscopic methods provide direct information about the presence, concentration, and structural changes of this compound and its transformation products.

UV-Visible Spectrophotometry for Decolorization and Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for monitoring the decolorization of reactive dyes in aqueous solutions. nih.govnih.gov The characteristic color of reactive dyes is due to their chromophoric groups, which absorb light in the visible region of the spectrum. ctdbase.orgchem960.com By measuring the absorbance of a dye solution at its maximum wavelength (λmax), the concentration of the dye can be determined using the Beer-Lambert Law. As this compound undergoes transformation or degradation, the chromophore is often broken down, leading to a decrease in absorbance at its λmax and a corresponding reduction in color intensity. nih.govnih.gov Monitoring the decrease in absorbance over time provides a direct measure of the decolorization efficiency of a treatment process. nih.gov Changes in the UV-Vis spectrum, such as shifts in peak positions or the appearance of new peaks in the UV region, can also indicate the formation of intermediate degradation products. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes

Fourier Transform Infrared (FTIR) spectroscopy is employed to investigate the structural changes that occur in this compound during degradation or interaction with other materials. nih.govnih.gov FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. By comparing the FTIR spectra of the parent dye before treatment with the spectra of the treated dye or its residues, changes such as the disappearance of characteristic peaks or the appearance of new bands can be observed. nih.gov These changes indicate the breakage of chemical bonds within the dye molecule or the formation of new functional groups in the transformation products. nih.gov For instance, changes in bands corresponding to azo groups (N=N), aromatic rings, C-O, and S=O groups can provide insights into the degradation pathways of reactive dyes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules. It can be used to elucidate the structures of degradation products formed from this compound. While direct examples of NMR specifically applied to this compound degradation products were not extensively detailed in the provided search results, NMR is a standard technique in metabolic profiling and identification studies for determining the arrangement of atoms within a molecule. For instance, ¹H NMR and ³¹P NMR have been used to identify degradation products and confirm structural changes in other organic compounds. The chemical shifts and splitting patterns in NMR spectra provide unique fingerprints that can be used to identify unknown compounds and confirm proposed degradation pathways.

Elemental Analysis and Total Organic Carbon (TOC) Assessment in Degradation Studies

Elemental analysis provides the percentage composition of elements in a compound, which can be crucial in tracking the degradation of complex organic molecules like this compound. While specific elemental analysis data for this compound degradation products was not extensively found in the search results, the molecular formula (C₂₈H₂₃ClN₆Na₂O₉S₂) indicates the presence of carbon, hydrogen, chlorine, nitrogen, sodium, oxygen, and sulfur worlddyevariety.com. Changes in the ratios or presence of these elements in samples undergoing degradation can indicate the breakdown of the parent molecule and the formation of different intermediates or final products. Energy-dispersive X-ray fluorescence (ED-XRF) is an elemental analysis technique that has been used to determine the elemental composition of materials, such as adsorbents used in dye removal studies semanticscholar.org.

Total Organic Carbon (TOC) analysis is a widely used technique to assess the extent of mineralization of organic pollutants during degradation processes. Mineralization refers to the complete conversion of organic carbon into inorganic carbon, primarily carbon dioxide. A decrease in TOC content in a solution undergoing treatment indicates that the organic compounds, including the parent dye and any organic intermediates, are being broken down into simpler inorganic substances.

Studies on the degradation of reactive dyes, including Reactive Blue 4 (a related anthraquinone dye), have utilized TOC analysis to evaluate mineralization efficiency. For instance, in the photodegradation of Reactive Blue 4 by zero-valent copper nanoparticles, a 45% decrease in TOC was observed after 15 minutes, indicating significant mineralization alongside decolorization scispace.com. Another study on the photo-Fenton degradation of Reactive Blue 4 reported an 80% TOC removal under optimal conditions, demonstrating the effectiveness of the process in mineralizing the dye pucgoias.edu.br. While direct TOC data specifically for this compound degradation was not prominent in the search results, the application of TOC analysis is a standard practice in assessing the mineralization of reactive dyes during various treatment processes.

Advanced Microscopy and Spectroscopic Imaging for Catalyst Characterization in Degradation Systems (e.g., SEM, TEM, EDS)

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for characterizing the morphology, size, and structure of catalysts used in the degradation of dyes like this compound. SEM provides high-resolution images of the surface topography of materials, while TEM allows for imaging at a much higher resolution, revealing internal structure and particle size distribution.

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, is a spectroscopic technique used for elemental analysis of a sample. EDS provides information about the elemental composition of the analyzed area, allowing researchers to identify the elements present in a catalyst and their distribution. This is particularly useful for confirming the composition of synthesized catalysts and investigating the dispersion of active components on support materials.

In the context of dye degradation, SEM and TEM have been used to characterize the catalysts employed. For example, SEM images have been used to observe the morphology of ZnO nanoparticles and thin films used for the photocatalytic degradation of Reactive Blue 19 (another reactive dye), showing agglomeration of fine powder and the formation of plaques academie-sciences.fr. TEM analysis of these ZnO nanoparticles revealed spherical particles and some rods, with different preparation methods resulting in variations in size and shape academie-sciences.fr.

EDS has been applied to confirm the elemental composition of catalysts. For instance, EDS spectra of ZnO nanoparticles showed the presence of zinc and oxygen peaks, confirming the composition of the synthesized material academie-sciences.fr. In another study on Ag@TiO₂ nanoparticles used for Reactive Blue 220 degradation, EDS spectra confirmed the presence of oxygen, silver, and titanium elements iisc.ac.in. The presence of copper in the spectra was attributed to the copper grid used in TEM measurements iisc.ac.in. EDS analysis has also been used to confirm the presence and ratios of elements like carbon, oxygen, iron, and tin in hybrid nanocatalysts used for the degradation of methylene (B1212753) blue core.ac.uk.

These microscopy and spectroscopic imaging techniques are vital for understanding the physical and chemical properties of catalysts, which directly influence their performance in the degradation of reactive dyes. Characterization by SEM, TEM, and EDS helps researchers correlate catalyst structure and composition with their catalytic activity and stability in degradation systems.

Environmental Transformation and Degradation Pathways of Reactive Blue 74

Photochemical and Photocatalytic Degradation Mechanisms

Photochemical and photocatalytic degradation involve the use of light energy, often in conjunction with a catalyst, to break down dye molecules. These methods are considered promising alternatives to conventional wastewater treatment due to their potential for complete degradation and lower sludge generation. acs.orgneptjournal.comtandfonline.com

The photodegradation process is typically initiated by reactive species such as superoxide (B77818) radicals (•O²⁻) and hydroxyl radicals (•OH), which are generated by the interaction of light with a photocatalyst or other oxidizing agents. tandfonline.comtandfonline.com These reactive species facilitate redox reactions that break down the dye into inorganic ions. tandfonline.com The decomposition of aromatic rings within the dye structure leads to decolorization. tandfonline.com

Role of Advanced Oxidation Processes (AOPs) in Reactive Blue 74 Mineralization

Advanced Oxidation Processes (AOPs) are particularly effective in the mineralization of recalcitrant organic compounds like reactive dyes. researchgate.netsapub.orgdeswater.com AOPs are characterized by the generation of highly reactive radicals, primarily hydroxyl radicals (•OH), which can destroy pollutants, potentially leading to complete mineralization into substances like CO₂, H₂O, and inorganic ions. tandfonline.comresearchgate.netsapub.org

Different AOPs, such as wet air oxidation (WAO), wet peroxide oxidation (WPO), photocatalytic oxidation, and electro-Fenton, have been studied for the degradation of reactive blue dyes. researchgate.net Studies on Reactive Blue 4, an anthraquinone (B42736) dye like this compound, have shown that AOPs can achieve high levels of Total Organic Carbon (TOC) removal, indicating significant mineralization. researchgate.netpsu.edu For instance, WPO demonstrated high efficiency in mineralizing Reactive Blue 4, with TOC removal exceeding 75% within 60 minutes. researchgate.net The effectiveness of Fenton and photo-Fenton processes for the mineralization of reactive dyes has also been highlighted, with factors like pH, Fe²⁺ dosage, H₂O₂ concentration, and reaction time significantly influencing the outcome. deswater.compsu.edu

The addition of electron acceptors like H₂O₂, KBrO₃, and (NH₄)₂S₂O₈ in photocatalytic processes can enhance the degradation rate by preventing electron-hole recombination, increasing hydroxyl radical concentration, and generating other oxidizing species like sulfate (B86663) radicals (SO₄•⁻). scielo.org.za However, excessive concentrations of these additives can sometimes inhibit the reaction. scielo.org.za

Kinetics and Reaction Order in Photocatalytic Systems

The kinetics of photocatalytic degradation of reactive dyes often follow pseudo-first-order kinetics. researchgate.netbiomedres.usijcrt.org This indicates that the degradation rate is proportional to the concentration of the dye. Factors such as initial dye concentration, photocatalyst dosage, pH, and temperature can significantly influence the reaction rate. tandfonline.comijcrt.orgresearchgate.net

Increasing the initial dye concentration can sometimes decrease the degradation efficiency, possibly due to the reduction in light penetration and the availability of reactive radicals relative to the number of dye molecules. tandfonline.comresearchgate.net Conversely, increasing the photocatalyst dosage can enhance degradation up to an optimal point, beyond which aggregation of catalyst particles can impede light penetration and reduce efficiency. tandfonline.com

The pH of the solution plays a crucial role in photocatalytic degradation, affecting the surface properties of the catalyst and the speciation of reactive species. tandfonline.comijcrt.org For example, studies have found optimal pH ranges for the degradation of reactive blue dyes using specific photocatalysts. tandfonline.comijcrt.org

Identification and Characterization of Photodegradation Intermediates and Final Products

Photodegradation of reactive blue dyes leads to the formation of various intermediate products before complete mineralization is achieved. These intermediates are typically formed through the cleavage of aromatic rings and functional groups within the dye molecule. tandfonline.com

Studies on the photodegradation of reactive blue dyes have identified intermediates such as carboxylic acids, amines, phenols, and aldehydes. tandfonline.com Techniques like ESI-MS, GC-MS, LC-MS, and UV-Vis spectroscopy are employed to identify and characterize these transient species. tandfonline.comscielo.org.zaresearchgate.net

Complete mineralization of reactive dyes through photodegradation results in final products such as CO₂, H₂O, sulfate (SO₄²⁻), and ammonium (B1175870) (NH₄⁺) ions. tandfonline.com The disappearance of intermediate product signals over longer treatment times indicates their further oxidative degradation. scielo.org.za

Biological Transformation Processes

Biological transformation processes offer an environmentally friendly approach to dye degradation, utilizing the metabolic capabilities of microorganisms and enzymes. ijcmas.comneptjournal.com

Microbial Degradation Mechanisms by Bacterial and Fungal Species

Microorganisms, including bacteria and fungi, play a significant role in the biodegradation of reactive dyes. ijcmas.comneptjournal.comnih.govnih.gov These microbes can decolorize and degrade dyes through various mechanisms, including biosorption and enzymatic breakdown. ijcmas.comnih.gov

Bacterial degradation of azo dyes, a common class of reactive dyes, often begins under anaerobic conditions with the enzymatic reduction of the azo bond (-N=N-) by azoreductases, producing colorless aromatic amines. ijcmas.comnih.gov These aromatic amines may then be further degraded under aerobic or anaerobic conditions by other enzymes like hydroxylases and oxygenases. researchgate.net Bacterial-fungal consortia have shown enhanced dye degradation capabilities compared to individual strains. nih.gov

Fungi, particularly basidiomycetes, possess enzyme systems that are non-specific and can degrade a wide range of pollutants, including reactive dyes. ijcmas.com Both living and dead fungal biomass can be involved in dye removal, with some studies indicating higher dye uptake by dead biomass through biosorption. nih.gov

Enzymatic Biotransformation: Laccase and Other Enzyme Systems

Enzymes, particularly oxidoreductases like laccases, are crucial in the biotransformation of reactive dyes. neptjournal.comnih.govplos.org Laccases are multicopper oxidases that can catalyze the oxidation of phenolic and other aromatic compounds, leading to the decolorization and degradation of dyes. nih.govplos.orgresearchgate.net

Laccases from various sources, including fungi and bacteria (such as Bacillus and Spirulina platensis), have demonstrated the ability to decolorize reactive dyes. nih.govplos.orgresearchgate.net While some dyes can be partially decolorized by laccases alone, the presence of mediators can significantly enhance the efficiency and rate of decolorization. nih.gov

Other enzyme systems produced by microorganisms, such as lignin (B12514952) peroxidases and manganese peroxidases from filamentous fungi, also contribute to dye degradation. nih.gov The enzymatic biotransformation of dyes can lead to the formation of less toxic or even non-toxic products. nih.gov

Analysis of Biodegradation Metabolites and Changes in Molecular Structure

Biodegradation plays a role in the environmental fate of this compound. Studies have investigated the degradation of this compound through biological processes bibliotekanauki.plresearchgate.net. The biodegradation of RB74 leads to the formation of various metabolites bibliotekanauki.plresearchgate.net. While specific details on the chemical structures of these metabolites from the provided snippets are limited, research aims to identify these degradation products to understand the biological breakdown pathways and assess potential changes in toxicity. The analysis of these metabolites and the resulting changes in the molecular structure of the dye are crucial for evaluating the effectiveness of biodegradation as a treatment method and understanding its environmental impact bibliotekanauki.plresearchgate.net.

Chemical Oxidation and Reductive Degradation Processes

Chemical oxidation and reductive degradation processes are widely explored methods for breaking down recalcitrant organic pollutants like this compound. These advanced oxidation processes (AOPs) and reductive techniques utilize highly reactive species or reducing agents to cleave the complex molecular structure of the dye.

Fenton and Photo-Fenton Reaction Chemistry for this compound Decomposition

The Fenton process, involving ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), and the Photo-Fenton process, which adds UV or visible light irradiation to the Fenton system, are effective advanced oxidation processes for the decomposition of this compound fishersci.cachembk.comscielo.br. These processes generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents capable of degrading organic compounds researchgate.netchembk.comrsc.org.

Studies on the Fenton process for this compound have investigated parameters such as pH, Fe²⁺ concentration, and H₂O₂ concentration to optimize decolorization efficiency and chemical oxygen demand (COD) reduction . The Photo-Fenton process generally exhibits higher efficiency compared to the conventional Fenton process for RB74 degradation fishersci.ca. The mechanism involves the generation of hydroxyl radicals through the reaction between Fe²⁺ and H₂O₂, and this generation is enhanced under UV or visible light in the Photo-Fenton process researchgate.netchembk.comscielo.br. Research has explored the decolorization and mineralization of this compound using Fenton oxidation, highlighting the role of hydroxyl radicals in the degradation mechanism chembk.com. The initial pH of the solution is a significant factor influencing the efficiency of both Fenton and Photo-Fenton oxidation for this compound, impacting decolorization and COD removal scielo.br.

Ozonation and Electrochemical Oxidation Mechanisms

Ozonation (using ozone, O₃) and electrochemical oxidation are other significant chemical processes employed for the degradation of this compound fishersci.cachembk.combioline.org.brresearchgate.netchemsrc.com. Ozone is a strong oxidizing agent that can react directly with dye molecules or indirectly through the generation of hydroxyl radicals, particularly at higher pH values mdpi.com.

Ozonation studies on this compound have examined decolorization and mineralization efficiencies chembk.com. The kinetics and mechanism of the ozonation process for this dye have also been investigated chemsrc.com. Electrochemical oxidation involves the use of electrodes to generate oxidizing species or directly oxidize pollutants. For this compound, electrochemical oxidation using dimensionally stable anodes (DSA) has been studied, focusing on decolorization and COD removal, with the efficiency influenced by parameters like current density and supporting electrolyte bioline.org.br. The choice of anode material in electrochemical oxidation can affect the decolorization efficiency and energy consumption for this compound degradation researchgate.net. Ozonation is considered a powerful method for decomposing organic compounds in textile wastewater, offering advantages such as a short reaction time dbc.wroc.pl. Alkaline conditions can enhance ozonation efficiency due to the increased generation of hydroxyl radicals mdpi.com.

Reductive Transformation using Zero-Valent Metals

Reductive transformation using zero-valent metals, such as zero-valent iron (ZVI), is another pathway for the degradation of this compound dntb.gov.ua. Zero-valent iron acts as a reducing agent, donating electrons to the dye molecule, leading to its reductive cleavage.

Studies have investigated the reductive degradation of this compound using zero-valent iron dntb.gov.ua. The efficiency of decolorization in this process is influenced by factors such as the initial pH of the solution and the dosage of zero-valent iron dntb.gov.ua. Zero-valent iron is recognized as an environmentally friendly material for water treatment and groundwater remediation, capable of transforming various contaminants americanelements.comcluin.orghepure.com. Nanoscale zero-valent iron (NZVI), with particle sizes typically between 5 and 40 nm, has shown potential for more effective remediation due to its increased reactivity compared to microscale ZVI cluin.org. ZVI can degrade contaminants abiotically through its electron-donating properties hepure.com.

Adsorption Phenomena in Environmental Contexts

Adsorption is a process where dye molecules adhere to the surface of solid materials. This can occur in natural environmental matrices or be utilized as a treatment method using various adsorbents for the removal of this compound from water bibliotekanauki.plresearchgate.netmdpi.com.

Various materials have been explored for their adsorption capacity for this compound, including activated carbon, clay minerals, and biosorbents mdpi.com. Activated carbon and chitosan (B1678972) have been specifically investigated for their ability to adsorb this compound bibliotekanauki.pl. Studies have focused on determining the adsorption capacity of different materials for the dye and identifying the factors that affect the adsorption process researchgate.net. Adsorption isotherms and kinetics are often studied to understand the mechanism and efficiency of this compound adsorption onto different adsorbents bibliotekanauki.plmdpi.com. The adsorption capacity can vary depending on the type of adsorbent and the experimental conditions, such as initial dye concentration and modification of the adsorbent material bibliotekanauki.pl. Adsorption mechanisms can involve different types of interactions, such as hydrogen bonding, between the dye molecules and the adsorbent surface bibliotekanauki.pl.

Advanced Remediation Technologies for Reactive Blue 74 Contamination

Integrated Advanced Oxidation Processes for Reactive Blue 74 Effluent Treatment

Advanced Oxidation Processes (AOPs) are promising technologies for treating textile wastewater containing recalcitrant organic compounds like this compound. iwaponline.comsapub.org AOPs rely on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of organic pollutants. sapub.orgmdpi.com These radicals are highly reactive and non-selective, leading to the degradation and potentially complete mineralization of complex dye molecules into simpler, less harmful substances like carbon dioxide and water. sapub.orgmdpi.com

Various AOPs, including Fenton (H₂O₂/Fe²⁺), photo-Fenton (UV/H₂O₂/Fe²⁺), ozonation (O₃), UV/H₂O₂, and combinations thereof, have been investigated for dye degradation. sapub.orgresearchgate.net These processes offer advantages such as not transferring contaminants to another medium and minimizing sludge formation, unlike some conventional methods like flocculation or membranes. sapub.org

Research on the photo-Fenton process for degrading reactive dyes, such as Reactive Blue 19 (a related anthraquinone (B42736) dye), has shown high degradation efficiency under optimized conditions. researchgate.net Parameters such as pH, hydrogen peroxide concentration, ferrous ion concentration, and irradiation time significantly influence the efficiency of photo-Fenton processes. researchgate.net For instance, one study on Reactive Blue 19 and Reactive Red 21 found optimal degradation conditions at pH 4, with specific concentrations of H₂O₂ and FeSO₄, achieving over 95% degradation within 10 minutes for synthetic dye wastewater. researchgate.net

Ozonation, another AOP, can also be effective for decolorization and degradation of reactive dyes. scispace.comsswm.info Studies on Reactive Blue 29 (an anthraquinone dye) using ozonation showed high decolorization efficiency (96%), although COD removal was less efficient (58%) with ozone alone. scispace.com The effectiveness of ozonation is influenced by parameters such as pH, contact time, and dye concentration. scispace.comsswm.info Higher pH can increase the ozone decomposition rate, leading to increased hydroxyl radical formation. sswm.info

Hybrid Biological-Physicochemical Approaches for Comprehensive Dye Removal

Hybrid approaches combining biological and physicochemical methods are considered imperative for the comprehensive treatment of recalcitrant dye wastewater, as single methods often have limitations. iwaponline.comresearchgate.netsciepub.comscispace.com While biological treatments are effective for removing organic matter, they are often insufficient for complete color removal from wastewater containing reactive dyes due to their low biodegradability. iwaponline.compjoes.com Physicochemical methods, such as adsorption or oxidation, can effectively address color and complex chemical structures but may be costly, generate sludge, or require specific operating conditions. iwaponline.commdpi.com

Hybrid systems leverage the strengths of both approaches. For instance, combining AOPs with biological treatments can lead to synergistic effects. AOPs can partially degrade complex dye molecules into simpler intermediates, increasing their biodegradability, which can then be further treated by biological processes. sapub.orgmdpi.com Studies have shown that coupling Fenton or photo-Fenton oxidation with microbiological systems can achieve effective COD removal from dye-containing wastewater. mdpi.com

Membrane bioreactors (MBRs) combined with photocatalytic membrane reactors are also considered efficient hybrid systems for treating effluents with high color and mixed dyes. iwaponline.com Biological methods utilizing microorganisms and enzymes, such as microbial cell enzyme immobilization and biofilm techniques, are emerging as cost-effective and environmentally friendly solutions for dye removal. mdpi.com Biofilms, for example, have demonstrated significant COD and dye removal efficiencies. mdpi.com

Electrocoagulation is another physicochemical process that can be integrated into hybrid systems. It involves the in situ formation of coagulants by dissolving metal electrodes, which helps in the removal of dyes through coagulation, flotation, and electrochemical reduction. researchgate.netdeswater.comresearchgate.netrsc.org Studies using electrocoagulation with iron or aluminum electrodes have shown effectiveness in removing reactive dyes, with the efficiency influenced by parameters like current density, initial pH, electrolyte concentration, and operating time. researchgate.netdeswater.comresearchgate.net

Development of Novel Sorbent Materials for this compound Sequestration

Adsorption is a widely adopted method for treating dye-laden wastewater due to its cost-effectiveness and efficiency. iwaponline.comresearchgate.net The development of novel sorbent materials with high adsorption capacity and selectivity for reactive dyes like this compound is an active area of research. iwaponline.comiwaponline.com

Activated carbon is a well-recognized adsorbent with high surface area and microporous structure, making it effective for adsorbing various dye molecules, including reactive dyes. iwaponline.comresearchgate.net However, research also explores alternative and low-cost adsorbents derived from agricultural wastes and other materials. iwaponline.comiwaponline.comresearchgate.net

Studies have investigated the use of natural and modified wheat straw as low-cost adsorbents for reactive dyes. researchgate.net Modified wheat straw showed higher removal percentages compared to natural wheat straw and activated carbon in one study on Reactive Blue dye. researchgate.net The adsorption behavior can be described by isotherm models like Freundlich and Langmuir, depending on the adsorbent material. researchgate.netresearchgate.net Kinetic studies, such as pseudo-first-order, pseudo-second-order, and intra-particle diffusion models, help understand the adsorption rate and mechanism. researchgate.netresearchgate.net

Novel carbonaceous adsorbents prepared from pecan nut shells have also been studied for the removal of dyes, including Reactive Blue 4 (a related reactive dye). capes.gov.br These materials showed efficient adsorption, mainly restricted to the external surface. capes.gov.br The adsorption mechanism can involve electrostatic interactions between the adsorbent and dye molecules. capes.gov.brsemanticscholar.org

Mesoporous silica (B1680970) materials, such as MCM-41 synthesized from clay, have also been investigated for reactive dye removal. semanticscholar.org These materials can exhibit rapid adsorption rates, potentially due to electrostatic interactions between the positively-charged surfaces and anionic dye groups. semanticscholar.org

Polyurethane-based composites infused with activated carbon derived from coconut oil have been developed as highly recyclable and sustainable sorbent materials for dye sequestration. mdpi.com These composites have shown promising adsorption capacity and reusability for dyes like methylene (B1212753) blue, suggesting potential for reactive dye removal as well, leveraging electrostatic attraction, π-π interactions, and hydrogen bonding. mdpi.com

Optimization of Process Parameters for Enhanced Remediation Efficiency

Optimizing process parameters is crucial for maximizing the efficiency and performance of remediation technologies for this compound contamination. rsc.orgjmbfs.org Different remediation methods are influenced by a variety of operational parameters, and identifying the optimal conditions is essential for achieving the best possible outcome. jmbfs.org

For advanced oxidation processes like electrocoagulation, parameters such as current density, initial pH, electrolyte concentration, and operating time significantly affect color removal efficiency and energy consumption. researchgate.netdeswater.comresearchgate.netrsc.org Response surface methodology (RSM) is a statistical approach commonly used for designing experiments and optimizing these parameters. researchgate.netdeswater.comresearchgate.netrsc.orgresearchgate.net Studies using RSM for electrocoagulation of reactive dyes have identified optimal conditions for maximum color removal and minimum energy consumption. researchgate.netdeswater.comresearchgate.net

In photocatalytic degradation, parameters like dye concentration, pH, catalyst dose, and light intensity influence the removal efficiency. researchgate.nettandfonline.com For example, studies on the photocatalytic degradation of Reactive Blue 19 have shown that removal efficiency can be significantly affected by changes in pH and dye concentration. tandfonline.com

For biological remediation processes, optimization parameters include initial dye concentration, temperature, pH, incubation time, and agitation. jmbfs.org These factors critically determine the efficacy of bacterial or enzymatic degradation processes. jmbfs.orgacs.org For instance, horseradish peroxidase-catalyzed degradation of Reactive Blue 171 dye showed that both pH and enzyme concentration significantly influence efficiency, with optimal activity observed under acidic conditions. acs.org

Adsorption processes are affected by parameters such as pH, initial dye concentration, adsorbent dosage, contact time, and temperature. researchgate.netresearchgate.netscielo.br Studies on the adsorption of reactive dyes onto various materials have investigated the effect of these parameters on removal efficiency and adsorption capacity. researchgate.netresearchgate.netscielo.br For example, the adsorption of reactive turquoise blue QG dye on activated carbon was found to increase as temperature and pH decreased. scielo.br

Optimizing these parameters, often through experimental design and statistical analysis, allows for the identification of the most effective operating conditions for a given remediation technology, leading to enhanced dye removal efficiency and potentially reduced treatment costs. researchgate.netresearchgate.netrsc.orgjmbfs.orgresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 92043235 |

| Reactive Blue 19 | 48880 |

| Reactive Blue 4 | 24913015 |

| Reactive Blue 29 | 66017 |

| Reactive Blue 171 | 145784 |

| Reactive Red 21 | 183573 |

| Reactive Red 198 | 6918126 |

| Disperse Red 74 | 199470 |

| Acid Blue 74 | 24857 |

| Reactive Black 5 | 20537 |

| Methylene Blue | 8580 |

| Hydrogen Peroxide | 784 |

| Ferrous Ion (Fe²⁺) | 27233 |

| Ozone (O₃) | 24875 |

| Aluminum (Al) | 23965 |

| Iron (Fe) | 23927 |

| Sodium Chloride (NaCl) | 5234 |

| Calcium Chloride (CaCl₂) | 5211213 |

| Titanium Dioxide (TiO₂) | 14808-60-7 |

| Zinc Oxide (ZnO) | 14464-46-1 |

| Silver (Ag) | 23952 |

| Copper (Cu) | 23978 |

| SmFeO₃ | 139520321 |

| Reduced Graphene Oxide (rGO) | 16216252 |

| Horseradish Peroxidase | 37211-05-5 |

Data Tables

Data on specific removal efficiencies and optimal parameters for this compound itself were limited in the search results, which often focused on related reactive dyes. However, the principles and findings from studies on similar dyes are applicable and provide valuable insights into the remediation of this compound. Below are illustrative examples of how data from such studies could be presented in data tables, based on the search results for related reactive dyes and general remediation processes.

Table 7.1.1: Illustrative Photo-Fenton Degradation of a Reactive Dye (Based on Reactive Blue 19 Research)

| Parameter | Value | Degradation Efficiency (%) | Time (min) |

| Initial Dye Conc. | 0.156 mmol L⁻¹ | >95 | 10 |

| pH | 4 | >95 | 10 |

| H₂O₂ Conc. | 0.1 mL 30% H₂O₂ / 20 mL | >95 | 10 |

| FeSO₄ Conc. | 0.2 mL 0.5% FeSO₄ / 20 mL | >95 | 10 |

| Temperature | 20°C | >95 | 10 |

| UV Light Intensity | Not specified in snippet | >95 | 10 |

Note: This table is based on findings for Reactive Blue 19 and is illustrative of typical data presented in AOP studies. Specific data for this compound under photo-Fenton conditions were not available in the provided snippets.

Table 7.2.1: Illustrative Electrocoagulation of Reactive Dyes (Based on Mixed Dye Effluent Research)

| Electrode Type | Current Density (mA/cm²) | Initial pH | Operating Time (min) | Electrolyte Conc. (g/L) | Color Removal Efficiency (%) | Operating Cost ($/m³) |

| Iron | 17.08 | 9 | 20 | 2 | Maximum CRE (Value not specified for RB74) | 83.879 |

| Aluminum | 25 | 4 | 60 | 2.5 | Maximum CRE (Value not specified for RB74) | 126.23 |

Note: This table is based on findings for a mixture of reactive blue and disperse red 74 dyes and is illustrative. Specific maximum CRE values for this compound alone were not explicitly provided in the snippets.

*Table 7.3.1: Illustrative Adsorption of Reactive Dye onto Different Sorbents (Based on Reactive Blue Dye Research)

| Adsorbent Material | Initial Dye Conc. (mg/L) | Adsorbent Dose (g) | pH | Temperature (°C) | Removal Percent (%) | Isotherm Model Fitted |

| Natural Wheat Straw (NWS) | 10 | 0.5 | 2.5-10.5 | Room Temp | 68 | Freundlich |

| Modified Wheat Straw (MWS) | 10 | 0.5 | 2.5-10.5 | Room Temp | 92.17 | Freundlich |

| Activated Carbon (AC) | 10 | 0.5 | 2.5-10.5 | Room Temp | 90.5 | Langmuir |

Note: This table is based on findings for a general "reactive blue dye" and is illustrative. Specific data for this compound were not available in the provided snippets.

*Table 7.4.1: Illustrative Effect of pH on Reactive Dye Degradation (Based on Reactive Blue 171 Enzymatic Degradation)

| pH | Enzyme Concentration (mg) | Decolorization Efficiency (%) (after 120 min) |

| 4 | 1 | High (Value not specified) |

| 5 | 1 | Highest (Value not specified) |

| 6 | 1 | Noticeable decrease |

| 7 | 1 | Lower than acidic conditions |

| 8 | 1 | Lower than pH 5 |

| 4 | 3 | Highest efficiency across all pH levels (Value not specified) |

Note: This table is based on findings for Reactive Blue 171 and is illustrative. Specific data for this compound were not available in the provided snippets.

Computational and Theoretical Studies on Reactive Blue 74

Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules and predicting their properties. mdpi.com It is particularly useful for studying the reactivity and stability of chemical species. mdpi.comresearchgate.net DFT allows for the analysis of reaction energetics, transition states, and potential intermediates. mdpi.com Studies utilizing DFT can provide insights into the molecular geometry and electronic distribution within the Reactive Blue 74 molecule. uctm.edu

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule dictates its chemical behavior and reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. uctm.eduresearchgate.netmdpi.com A key aspect of electronic structure analysis is the study of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.eduresearchgate.netrsc.org The energy and spatial distribution of HOMO and LUMO are crucial in understanding how a molecule will interact with other species. uctm.eduresearchgate.net A smaller energy gap between the HOMO and LUMO (HOMO-LUMO gap) generally indicates higher chemical reactivity and lower stability. uctm.edursc.org Molecular electrostatic potential (MEP) maps, derived from DFT calculations, are also used to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.comuctm.eduresearchgate.netmdpi.com

Adsorption Mechanisms at Catalyst Surfaces via DFT

DFT is a valuable tool for investigating the adsorption of molecules onto surfaces, including the interaction of dyes with catalyst materials used in degradation processes. rsc.orgmdpi.com By simulating the adsorption process, DFT can help determine the preferred orientation of the dye molecule on the catalyst surface and calculate the adsorption energy, which indicates the strength of the interaction. rsc.orgmdpi.comresearchgate.net These studies can reveal the nature of the chemical bonds formed between the dye and the catalyst surface, such as N–Fe and S–Fe bonds observed in studies of other dye adsorption systems. mdpi.com Understanding these adsorption mechanisms at an atomic level is crucial for designing more efficient catalysts for dye removal. mdpi.com

Simulation of Degradation Pathways and Reaction Intermediates

Computational methods, including DFT, are employed to simulate the potential degradation pathways of reactive dyes and identify the intermediate products formed during these processes. mdpi.comacs.org DFT can analyze the energetics of different reaction steps, providing insights into the feasibility and likelihood of various degradation routes. mdpi.com This is particularly relevant for understanding how this compound might break down under different conditions, such as during advanced oxidation processes or photocatalytic degradation. mdpi.comacs.org Identifying reaction intermediates is important for assessing the toxicity of the degradation products and optimizing treatment strategies. mdpi.com While specific DFT studies on this compound degradation pathways were not extensively detailed in the search results, research on the DFT-guided degradation of other dyes like methylene (B1212753) blue provides a strong methodological precedent. mdpi.comacs.org

Molecular Dynamics Simulations for Dye-Substrate Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the dynamic interactions between molecules. For reactive dyes like this compound, MD simulations can be used to investigate their interactions with various substrates, such as textile fibers (e.g., cellulose) or adsorbent materials. sci-hub.seresearchgate.netencyclopedia.pub These simulations can reveal details about the binding mechanisms, the stability of dye-substrate complexes, and the influence of factors like temperature, pH, and the presence of other substances (e.g., electrolytes or surfactants) on these interactions. sci-hub.seencyclopedia.pub MD simulations can complement experimental studies by providing an atomistic view of the interaction process. sci-hub.se While direct MD studies specifically on this compound were not prominently found, studies on the interaction of other reactive dyes with surfactants and enzymes demonstrate the applicability of this method to understanding dye behavior in complex environments. sci-hub.seresearchgate.net

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) for this compound Analogues

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR) are modeling techniques that aim to establish relationships between the structural properties of molecules and their biological activity or chemical reactivity. researchgate.netresearchgate.net By analyzing a series of molecules with similar structures (analogues), QSAR/QSRR models can predict the properties of new or untested compounds based on their molecular descriptors. researchgate.netresearchgate.net These descriptors can include quantum chemical parameters derived from DFT calculations, such as HOMO-LUMO energies, charge distributions, and molecular surface area. researchgate.netresearchgate.netresearchgate.net While specific QSAR/QSRR studies focused solely on this compound analogues were not extensively found, the application of these methods to other reactive dyes and nitrogenous organic compounds demonstrates their potential for predicting the behavior and properties of this compound and its related structures. researchgate.netresearchgate.netga-online.org These models can be valuable for designing new reactive dyes with improved properties or for predicting their environmental fate.

Emerging Research Areas and Future Perspectives for Reactive Blue 74 Studies in Chemical and Materials Science

Functionalization of Reactive Blue 74 for Non-Textile Material Applications

The functionalization of reactive dyes, including the chemistry present in this compound, is being explored to modify various materials beyond traditional textiles. This involves utilizing the reactive groups inherent in the dye structure to form covalent bonds with different substrates. nih.gov

Research has demonstrated the potential of reactive dye chemistry as a platform technology to anchor nanostructures onto fibers, such as nylon and cellulose (B213188). nih.gov This approach involves reacting a reactive dye component, like cyanuric chloride (a structure related to the trichlorotriazine (B8581814) group in this compound), with functional groups on the material surface. The remaining reactive sites on the dye molecule can then be used to bind nanostructures, such as gold nanoparticles or components for Metal-Organic Frameworks (MOFs). nih.gov This method allows for the modification of commercially available materials, suggesting its applicability on a larger scale. nih.gov

The ability of reactive dyes to covalently bind to substrates enhances their fastness and stability, a property that is advantageous when functionalizing materials for diverse applications. While this compound is primarily used for textiles, the principles of functionalization demonstrated with related reactive dye structures suggest potential for its adaptation in creating functional non-textile materials with tailored properties.

Sustainable Synthesis Routes and Green Chemistry Principles for this compound Production

The synthesis of this compound traditionally involves condensation reactions using intermediates such as 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, and 2,4,6-trichloro-1,3,5-triazine, followed by ethoxylation. worlddyevariety.comchembk.comchemicalbook.com These processes often involve multiple steps and the use of various chemicals.

Current trends in chemical synthesis emphasize the adoption of sustainable and green chemistry principles to minimize environmental impact. acs.orgroyalsocietypublishing.org This includes exploring alternative energy inputs like microwave heating and ultrasound irradiation, which can shorten reaction times and reduce side product formation. acs.orgroyalsocietypublishing.org The use of greener solvents, such as water, ionic liquids, or supercritical fluids, is also a key focus to reduce the reliance on hazardous organic solvents, which are a major source of pollution in chemical processes. royalsocietypublishing.org

While specific green synthesis routes for this compound were not detailed in the search results, the broader research in sustainable dye synthesis suggests potential avenues. This includes the development of cleaner processes with improved atom economy, minimizing waste generation. acs.orgroyalsocietypublishing.org The application of biocatalysis or using renewable precursors could also align with green chemistry principles for dye production. royalsocietypublishing.org The textile industry, a major consumer of dyes like this compound, is actively seeking environmentally friendly solutions for dyeing processes, which includes the development of more sustainable dye synthesis methods. semanticscholar.org

Advanced Characterization of Dye-Substrate Interfaces at the Nanoscale

Understanding the interaction between dyes and substrates at the nanoscale is crucial for optimizing dyeing processes and developing new functional materials. Advanced characterization techniques are increasingly being employed to probe these interfaces.

Techniques such as Tip-Enhanced Raman Spectroscopy (TERS) are powerful tools for nanoscale chemical analysis of surfaces and interfaces. chinesechemsoc.org TERS can provide insights into the molecular configuration and distribution of molecules at the interface between a dye and a substrate. chinesechemsoc.org This is particularly relevant for reactive dyes like this compound, where the covalent bond formation with the substrate occurs at the molecular level.